恩西尼克林

描述

Molecular Structure Analysis

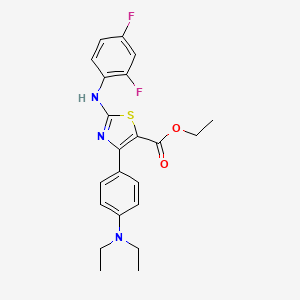

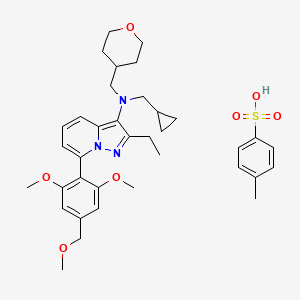

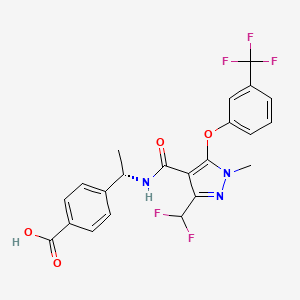

The molecular formula of Encenicline is C16H17ClN2OS . Its IUPAC name is N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-7-chloro-1-benzothiophene-2-carboxamide . The molecular weight is 320.83 g/mol .

Physical And Chemical Properties Analysis

Encenicline has a molecular weight of 320.84 and a molecular formula of C16H17ClN2OS . It is a small molecule and is classified as a synthetic organic compound . The compound exhibits good brain penetration and an adequate exposure time for clinical utility .

科学研究应用

Treatment for Cognitive Impairment in Schizophrenia

Encenicline is a novel, selective α7 nicotinic acetylcholine receptor agonist in development for treating cognitive impairment in schizophrenia . A phase 2, double-blind, randomized, placebo-controlled, multinational study was conducted . Notable trends in improvement were demonstrated across all cognition scales .

Treatment for Alzheimer’s Disease

Encenicline is also being developed for treating cognitive impairment in Alzheimer’s disease . The α7 nicotinic acetylcholine receptor (nAChR) is a valid therapeutic target for cognitive deficits in Alzheimer’s disease .

Enhancement of Neurotransmitter Efflux

The α7 nAChR partial agonist, EVP-6124, enhances dopamine, acetylcholine, and glutamate efflux in rat cortex and nucleus accumbens . This suggests increased cortical dopamine, acetylcholine, and glutamate release, which may contribute to the ability of the α7 nAChR agonist, EVP-6124, to treat cognitive impairment .

Phase III Clinical Trials

EVP-6124 is currently in phase III clinical trials . These trials aim to assess the efficacy and safety of once-daily encenicline tablets as a pro-cognitive treatment in stable patients with schizophrenia .

Lessons from Clinical Trials

Several studies have been discontinued because of unwanted side effects or lack of efficacy . A detailed examination of factors with the potential to impact the trial results are ongoing .

Future Development

Several other α7 nAChR agonists (GTS-21 and AQW051) are in earlier stages of development . This suggests that the field of α7 nAChR agonists, including Encenicline, is still evolving and holds promise for future therapeutic applications .

作用机制

Target of Action

Encenicline, also known as EVP-6124, is a selective, orally active, alpha 7 Nicotinic Acetylcholine Receptor agonist (alpha 7 NAchR agonist) . The primary target of Encenicline is the Neuronal acetylcholine receptor subunit alpha-7 . This receptor plays a crucial role in the functioning of the central nervous system, particularly in relation to cognitive processes.

Mode of Action

Encenicline acts as a partial agonist at the alpha 7 Nicotinic Acetylcholine Receptor . It binds to this receptor, enhancing the receptor’s response to its natural ligand, acetylcholine. This interaction leads to an increase in the release of gamma-aminobutyric acid (GABA) by hippocampal interneurons . This process is believed to be similar to the mechanism of action of GTS-21 .

Biochemical Pathways

The activation of the alpha 7 Nicotinic Acetylcholine Receptor by Encenicline influences several biochemical pathways. One key pathway involves the modulation of auditory sensory gating, a biological measurement of the ability to suppress the evoked response to the second of two auditory stimuli . This pathway is often diminished in individuals with schizophrenia, and deficits in sensory gating are associated with attentional impairment .

Result of Action

The activation of the alpha 7 Nicotinic Acetylcholine Receptor by Encenicline has several molecular and cellular effects. It enhances the release of GABA by hippocampal interneurons, which can modulate neuronal excitability and contribute to cognitive function . In addition, Encenicline has been shown to reduce immune cell infiltration in the colon and improve experimental colitis in mice .

未来方向

Encenicline was in phase III clinical trials for the treatment of cognitive impairment in schizophrenia, but it failed to meet the study endpoints in 2016 . The trials were scheduled to run until January 2017, but as of December 2016, they appear to still be on hold . There is speculation that this may be due to either the increased daily dose given in the phase III trial compared to earlier trials that showed promise .

属性

IUPAC Name |

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2OS/c17-12-3-1-2-11-8-14(21-15(11)12)16(20)18-13-9-19-6-4-10(13)5-7-19/h1-3,8,10,13H,4-7,9H2,(H,18,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRDSYXGYPJKRR-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025836 | |

| Record name | Encenicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Encenicline, a selective, orally active, alpha 7 Nicotinic Acetylcholine Receptor agonist (alpha 7 NAchR agonist). Encenicline may have a similar mechanism of action to GTS-21. Auditory sensory gating, a biological measurement of the ability to suppress the evoked response to the second of two auditory stimuli, is diminished in people with schizophrenia. Deficits in sensory gating are associated with attentional impairment, and may contribute to cognitive symptoms and perceptual disturbances. This inhibitory process, which involves the alpha(7) nicotinic receptor mediated release of gamma-aminobutyric acid (GABA) by hippocampal interneurons, represents a potential new target for therapeutic intervention in schizophrenia. | |

| Record name | Encenicline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11726 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Encenicline | |

CAS RN |

550999-75-2 | |

| Record name | (R)-7-Chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550999-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Encenicline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0550999752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Encenicline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11726 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Encenicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENCENICLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FI5376A0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-Methoxyphenyl)methyl]-N-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3-(4-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B607231.png)

![4-(2,4-dichlorophenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile](/img/structure/B607233.png)